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The landscape of pancreatic cancer treatment is evolving, with immunotherapy emerging as a

promising frontier. This guide provides an objective comparison of CT041, a novel CAR-T cell

therapy, with other immunotherapeutic modalities, supported by experimental data from clinical

trials.

Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains a challenging malignancy with limited

effective treatment options. Immunotherapies are being investigated to leverage the patient's

immune system to fight this disease. CT041, a chimeric antigen receptor (CAR) T-cell therapy

targeting Claudin18.2 (CLDN18.2), has shown encouraging early signals in heavily pretreated

patients. This guide compares the performance of CT041 with other immunotherapeutic

approaches, including immune checkpoint inhibitors (ICIs), cancer vaccines, and other CAR-T

cell therapies. While direct comparative trials are scarce, this document synthesizes available

clinical trial data to offer a comparative perspective on their efficacy and safety profiles.

CT041: A CLDN18.2-Targeted CAR-T Cell Therapy
CT041 is an autologous CAR-T cell therapy engineered to recognize and eliminate cancer cells

expressing Claudin18.2, a tight junction protein aberrantly expressed on the surface of

pancreatic and other gastrointestinal cancer cells.[1][2][3]
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Signaling Pathway and Mechanism of Action
The mechanism of action for CT041 involves the re-engineering of a patient's own T-cells to

express a chimeric antigen receptor that specifically binds to CLDN18.2 on tumor cells. This

binding activates the T-cell, leading to the targeted killing of the cancer cell.
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Diagram 1: CT041 Mechanism of Action.

Clinical Performance
The efficacy and safety of CT041 in patients with heavily pretreated, CLDN18.2-positive

metastatic pancreatic cancer have been evaluated in pooled analyses of two Phase 1/1b

clinical trials (CT041-CG4006, NCT03874897; CT041-ST-01, NCT04581473).[4]
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Efficacy Endpoint CT041 (Pooled Analysis)[4][5][6]

Overall Response Rate (ORR) 16.7%

Disease Control Rate (DCR) 70.8%

Median Duration of Response (DoR) 9.5 months

Median Progression-Free Survival (PFS) 3.3 months

Median Overall Survival (OS) 10.0 months

Safety Profile: The most common treatment-emergent adverse events (TEAEs) of grade 3 or

higher were hematologic toxicities related to the preconditioning regimen. Cytokine release

syndrome (CRS) and gastrointestinal disorders were the most frequently reported grade 1 or 2

adverse events.[4][5][6]

Experimental Protocol: CT041-CG4006 and CT041-ST-01
Trials
A generalized workflow for the administration of CT041 in these trials is outlined below.
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Diagram 2: Generalized Experimental Workflow for CT041 Trials.

Patient Selection: Patients enrolled were adults with histologically confirmed advanced

pancreatic cancer who had failed at least one prior line of systemic therapy. A key inclusion

criterion was CLDN18.2 positivity in tumor tissue, as determined by immunohistochemistry

(IHC).[4]

Manufacturing and Dosing: Autologous T-cells were collected via leukapheresis and genetically

modified to express the CLDN18.2-targeting CAR. Following manufacturing, patients received
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a lymphodepleting preconditioning regimen, typically consisting of fludarabine and

cyclophosphamide, to enhance the expansion and persistence of the infused CAR-T cells.

CT041 was then administered as a single intravenous infusion.[4][7][8]

Comparative Analysis with Other Immunotherapies
The following sections compare CT041 with other immunotherapeutic strategies for pancreatic

cancer, based on available clinical trial data.
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Diagram 3: Logical Relationship of Pancreatic Cancer Immunotherapies.

Immune Checkpoint Inhibitors (ICIs)
ICIs, such as anti-PD-1/PD-L1 antibodies, have shown significant efficacy in a subset of

pancreatic cancer patients with specific biomarkers, namely high microsatellite instability (MSI-

H) or deficient mismatch repair (dMMR).[9]
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Efficacy Endpoint
Pembrolizumab
(KEYNOTE-158, PDAC
subgroup)[10][11]

Dostarlimab (GARNET,
dMMR solid tumors incl.
PDAC)[3][12]

Overall Response Rate (ORR) 18.2% 0% (in 4 PDAC patients)

Median Progression-Free

Survival (PFS)
2.1 months

Not Reported for PDAC

subgroup

Median Overall Survival (OS) 4.0 months
Not Reported for PDAC

subgroup

Note: The ORR for dostarlimab in the GARNET study was 38.7% across all dMMR solid

tumors, but the small subgroup of four pancreatic cancer patients did not show a response in

the reported data.[3] The efficacy of ICIs in the broader, microsatellite stable (MSS) pancreatic

cancer population has been limited.

Experimental Protocol: KEYNOTE-158: This was a multicenter, non-randomized, open-label

Phase 2 study. Eligible patients had previously treated, advanced non-colorectal MSI-H/dMMR

cancer. Pembrolizumab was administered at a dose of 200 mg every 3 weeks for up to 2 years.

[13]

Cancer Vaccines
Therapeutic cancer vaccines aim to stimulate a patient's immune system to recognize and

attack tumor cells. Several vaccine strategies are under investigation for pancreatic cancer.
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Vaccine Trial Phase Efficacy Endpoint Result

Autogene Cevumeran

(mRNA vaccine)
Phase 1

Recurrence-Free

Survival (RFS)

Median not reached in

responders vs. 13.4

months in non-

responders.[14]

GVAX + CRS-207 Phase 2b (ECLIPSE) Overall Survival (OS)

Did not meet primary

endpoint of improved

OS vs. chemotherapy.

[15]

GVAX + CRS-207 Phase 2 Overall Survival (OS)

6.1 months vs. 3.9

months for GVAX

alone.[8]

ELI-002 2P (KRAS-

targeted)
Phase 1

Relapse-Free Survival

(RFS)

Median RFS of 16.33

months.[2]

GVAX + Nivolumab +

Urelemab
Platform Trial

Disease-Free Survival

(DFS)

Median DFS of 33.51

months.

Experimental Protocol: Autogene Cevumeran Phase 1 Trial: This was an investigator-initiated,

single-center trial. Following surgery, patients received a single dose of atezolizumab (an anti-

PD-L1 antibody), followed by the personalized mRNA vaccine and then modified FOLFIRINOX

chemotherapy. The vaccine was individualized based on the mutational profile of each patient's

tumor.[1]

Other CAR-T Cell Therapies
Besides CLDN18.2, other tumor-associated antigens are being explored as targets for CAR-T

cell therapy in pancreatic cancer, with mesothelin being a prominent example.[9][16]

However, the efficacy of mesothelin-targeted CAR-T cells in clinical trials for pancreatic cancer

has been limited, often resulting in stable disease as the best response.[17] Challenges include

heterogeneous antigen expression, antigen loss, and the immunosuppressive tumor

microenvironment of pancreatic cancer.[17] At present, there is a lack of robust, quantitative

clinical data for other CAR-T therapies in pancreatic cancer that would allow for a direct, data-

driven comparison with CT041.
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Conclusion
CT041 represents a promising targeted immunotherapy for a subset of pancreatic cancer

patients with CLDN18.2-positive tumors, demonstrating a notable disease control rate and

encouraging survival data in a heavily pretreated population. In comparison, immune

checkpoint inhibitors have shown efficacy in a smaller, biomarker-defined (MSI-H/dMMR)

population. Cancer vaccines are in earlier stages of development, with some showing potential

to delay recurrence, particularly personalized mRNA vaccines. Other CAR-T cell therapies

targeting antigens like mesothelin have faced significant hurdles in early clinical trials.

The data presented in this guide highlights the importance of patient selection and biomarker

identification in the application of immunotherapies for pancreatic cancer. While CT041 shows

potential, further investigation in larger, randomized trials is necessary to confirm its clinical

benefit and to better understand its positioning relative to other emerging and established

therapies. The detailed experimental protocols provided herein should aid in the critical

evaluation of these findings and inform the design of future studies in this challenging disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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